molecular formula C20H28O6 B12750897 Andrographic acid CAS No. 760938-56-5

Andrographic acid

Cat. No.: B12750897
CAS No.: 760938-56-5
M. Wt: 364.4 g/mol
InChI Key: IMDVHFGRDJPERC-YJCGLWNISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of andrographic acid typically involves the extraction of the compound from the aerial parts of Andrographis paniculata. The process begins with the methanolic extraction of the plant material, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .

Industrial Production Methods: Industrial production of this compound focuses on optimizing the yield and purity of the compound. This is achieved through advanced biotechnological methods, including the use of cell cultures and genetic engineering to enhance the biosynthetic pathways of the plant . These methods ensure a sustainable and efficient production process.

Chemical Reactions Analysis

Types of Reactions: Andrographic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed:

Comparison with Similar Compounds

Andrographic acid is unique compared to other similar compounds due to its diverse bioactivity and therapeutic potential. Some similar compounds include:

Properties

CAS No.

760938-56-5

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

(Z)-2-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]but-2-enedioic acid

InChI

InChI=1S/C20H28O6/c1-12-4-7-15-19(2,9-8-16(22)20(15,3)11-21)14(12)6-5-13(18(25)26)10-17(23)24/h5-6,10,14-16,21-22H,1,4,7-9,11H2,2-3H3,(H,23,24)(H,25,26)/b6-5+,13-10-/t14-,15+,16-,19+,20+/m1/s1

InChI Key

IMDVHFGRDJPERC-YJCGLWNISA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C(=C/C(=O)O)/C(=O)O)(C)CO)O

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C=CC(=CC(=O)O)C(=O)O)(C)CO)O

Origin of Product

United States

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